molecular formula C6H14ClN B1443951 (S)-2-Methylpiperidine hydrochloride CAS No. 205526-61-0

(S)-2-Methylpiperidine hydrochloride

Cat. No. B1443951
M. Wt: 135.63 g/mol
InChI Key: BILCQNXKQKRGAO-RGMNGODLSA-N
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Description

“(S)-2-Methylpiperidine hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-2-Methylpiperidine”. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .


Synthesis Analysis

While specific synthesis methods for “(S)-2-Methylpiperidine hydrochloride” were not found, piperidine derivatives are important synthetic fragments for drug design . Their synthesis often involves intra- and intermolecular reactions leading to various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “(S)-2-Methylpiperidine hydrochloride” would be expected to include a six-membered heterocycle with one nitrogen atom and five carbon atoms, characteristic of piperidines .

Scientific Research Applications

“(S)-2-Methylpiperidine hydrochloride” is a chemical compound with the CAS Number: 205526-61-0 and a molecular weight of 135.64 . It is typically stored at room temperature under an inert atmosphere . This compound is often used in scientific research, particularly in the field of chemistry .

Another related compound, 2-methylpyridines, were synthesized in a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

  • Anticancer Applications

    • Summary: Piperidine and piperine, two major alkaloids extracted from black pepper (Piper nigrum), have been observed to have therapeutic potential against various types of cancers .
    • Methods: These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
    • Results: Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia. Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
  • Bio-enhancers

    • Summary: Piperine, an alkaloid with the piperidine nucleus, serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes .
    • Methods: It improves the drug’s bioavailability across the membrane, raises the drug’s effect across conformational interaction, and works as a drug receptor .
    • Results: Due to their biological activity, piperine has the potential to be used in health and medicine .
  • Synthesis of Piperidine Compounds

    • Summary: Even on the laboratory scale, hydrogenation of pyridine derivatives is the most effective way for the synthesis of piperidine compounds .
    • Methods: With substituted pyridines, reduction to piperidine often led to a diastereomeric mixture in most cases .
    • Results: This method provides a practical approach to synthesize piperidine compounds .
  • Multicomponent Drugs

    • Summary: Piperidine compounds can be used in the creation of multicomponent drugs, which are more effective and less vulnerable to adaptive resistance because the biological system is less able to compensate for the effects of two or more drugs simultaneously .
    • Methods: These drugs are now standard in therapeutic areas such as cancer, diabetes, and psychiatric or degenerative central .
    • Results: This approach can lead to more effective treatments for a variety of conditions .

properties

IUPAC Name

(2S)-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILCQNXKQKRGAO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855951
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpiperidine hydrochloride

CAS RN

205526-61-0
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Burke, SG Davies, AC Garner… - Organic & …, 2004 - pubs.rsc.org
Conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide to a range of α,β-unsaturated Weinreb amides proceeds with high levels of diastereoselectivity (>95% de). The β-…
Number of citations: 69 pubs.rsc.org

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